molecular formula C16H21F3N2O4 B10827755 N-[(2S)-1-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propan-2-yl]-2,4,5-trifluorobenzamide

N-[(2S)-1-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propan-2-yl]-2,4,5-trifluorobenzamide

Cat. No.: B10827755
M. Wt: 362.34 g/mol
InChI Key: PRPWMPIRTLCTSC-SDBXPKJASA-N
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Description

MMV693183 is a promising antimalarial drug candidate developed by Medicines for Malaria Venture. It is designed to treat uncomplicated malaria and manage resistance. This compound is a pantothenamide analogue, which means it is structurally related to pantothenic acid (vitamin B5), an essential precursor to the enzyme cofactor coenzyme A. The compound has shown significant potential in preclinical studies for its efficacy and stability .

Preparation Methods

The synthesis of MMV693183 involves a highly regioselective, protecting-group-free method. The process is efficient and scalable, operating under mild conditions with high chemo- and regioselectivity. The synthetic route includes three main steps with an overall yield of 46% from readily available starting materials .

Chemical Reactions Analysis

MMV693183 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

MMV693183 has several scientific research applications:

Mechanism of Action

MMV693183 acts as an inhibitor of acetyl-CoA synthetase, an enzyme crucial for the survival of Plasmodium falciparum. The compound is metabolized into CoA-MMV693183, which targets acetyl-CoA synthetase, disrupting the parasite’s metabolic processes. This inhibition leads to the rapid killing of asexual blood-stage parasites and blocks transmission to mosquitoes .

Comparison with Similar Compounds

MMV693183 is unique compared to other antimalarial compounds due to its high regioselectivity and protecting-group-free synthesis. Similar compounds include:

MMV693183 stands out due to its novel mode of action, high efficacy, and potential for single-dose treatment, making it a promising candidate for further development .

Properties

Molecular Formula

C16H21F3N2O4

Molecular Weight

362.34 g/mol

IUPAC Name

N-[(2S)-1-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propan-2-yl]-2,4,5-trifluorobenzamide

InChI

InChI=1S/C16H21F3N2O4/c1-8(6-20-15(25)13(23)16(2,3)7-22)21-14(24)9-4-11(18)12(19)5-10(9)17/h4-5,8,13,22-23H,6-7H2,1-3H3,(H,20,25)(H,21,24)/t8-,13-/m0/s1

InChI Key

PRPWMPIRTLCTSC-SDBXPKJASA-N

Isomeric SMILES

C[C@@H](CNC(=O)[C@@H](C(C)(C)CO)O)NC(=O)C1=CC(=C(C=C1F)F)F

Canonical SMILES

CC(CNC(=O)C(C(C)(C)CO)O)NC(=O)C1=CC(=C(C=C1F)F)F

Origin of Product

United States

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